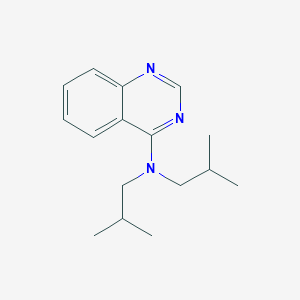
diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate, also known as DAPT, is a chemical compound that has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch pathway plays a crucial role in the development of various organisms, including humans, and its dysregulation has been implicated in numerous diseases, including cancer and Alzheimer's disease. In
科学研究应用
Diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate has been widely used in scientific research as a tool to study the Notch signaling pathway. The Notch pathway is a highly conserved signaling pathway that regulates cell fate decisions, proliferation, and differentiation. Dysregulation of the Notch pathway has been implicated in numerous diseases, including cancer and Alzheimer's disease. diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate inhibits the Notch pathway by blocking the gamma-secretase enzyme complex, which is responsible for cleaving the Notch receptor and releasing its intracellular domain. By inhibiting the Notch pathway, diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate has been shown to have therapeutic potential for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
作用机制
The mechanism of action of diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate involves inhibition of the gamma-secretase enzyme complex, which is responsible for cleaving the Notch receptor and releasing its intracellular domain. By inhibiting this process, diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate blocks the downstream signaling of the Notch pathway, which leads to the inhibition of cell proliferation and differentiation. In addition to its effects on the Notch pathway, diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate has also been shown to inhibit other signaling pathways, including the Wnt and Hedgehog pathways.
Biochemical and Physiological Effects:
diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate inhibits cell proliferation and induces apoptosis in a variety of cancer cell lines. In vivo studies have shown that diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate can inhibit tumor growth and metastasis in animal models of cancer. diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, and to improve cardiac function in animal models of heart failure.
实验室实验的优点和局限性
One of the main advantages of using diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate in lab experiments is its specificity for the Notch pathway. By selectively inhibiting the Notch pathway, diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate allows researchers to study the effects of Notch signaling in a controlled manner. However, one limitation of using diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate is that it can have off-target effects on other signaling pathways, such as the Wnt and Hedgehog pathways. Additionally, diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate. One area of interest is the development of more specific inhibitors of the Notch pathway, which could have fewer off-target effects than diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate. Another area of interest is the use of diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, there is ongoing research on the role of the Notch pathway in various diseases, which could lead to the development of new therapeutic targets for diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate and other Notch inhibitors.
合成方法
The synthesis of diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate involves the condensation of 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalic acid with diethyl oxalate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
属性
IUPAC Name |
diethyl 5-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S/c1-3-30-19(28)14-10-15(20(29)31-4-2)12-16(11-14)22-18(27)13-32-21-23-24-25-26(21)17-8-6-5-7-9-17/h5-12H,3-4,13H2,1-2H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUGPLDTUNPAOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]-4-(4-methylbenzyl)piperazin-1-amine](/img/structure/B382387.png)
![N-[1-(4-chlorophenyl)ethylidene]-N-[4-(1-naphthylmethyl)-1-piperazinyl]amine](/img/structure/B382388.png)
![N-[(E)-1-(2-furyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B382389.png)
![4-(1-naphthylmethyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B382390.png)
![3-[4-(dimethylamino)phenyl]-5-(4-ethoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382394.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(2-propynylsulfanyl)-1H-benzimidazole](/img/structure/B382396.png)



![3,11-Bis(4-isopropylphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.3]hexadecan-7-one](/img/structure/B382406.png)

![N-(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382409.png)
![3-[[4-(2-methoxyphenyl)piperazin-1-yl]amino]indol-2-one](/img/structure/B382410.png)
![3-[(4-phenylpiperazin-1-yl)amino]indol-2-one](/img/structure/B382414.png)